tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate
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Overview
Description
Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group, a fluoro-substituted phenyl ring, and an iodophenoxyethyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate typically involves multiple steps, including the formation of the iodophenoxyethyl intermediate and subsequent carbamate formation. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the iodophenoxy group, followed by the reaction with tert-butyl carbamate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenyl ring and other functional groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl carbamates, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodophenoxy groups can enhance binding affinity and specificity, while the carbamate moiety can modulate the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2-fluoro-4-iodophenyl)carbamate
Uniqueness
Tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-2-iodophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYEESLDFAIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FINO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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